2-(2-Methylenehydrazino)succinic acid
Description
2-(2-Methylenehydrazino)succinic acid is a hydrazine derivative of succinic acid, characterized by a methylenehydrazino group (-NH-N=CH₂) attached to the second carbon of the succinic acid backbone.
Properties
CAS No. |
118186-92-8 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.129 |
IUPAC Name |
2-(2-methylidenehydrazinyl)butanedioic acid |
InChI |
InChI=1S/C5H8N2O4/c1-6-7-3(5(10)11)2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
SQOHVLNRRGJNQO-UHFFFAOYSA-N |
SMILES |
C=NNC(CC(=O)O)C(=O)O |
Synonyms |
Butanedioic acid, (methylenehydrazino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with structural or functional similarities to 2-(2-methylenehydrazino)succinic acid, including substituted succinic acids, hydrazine derivatives, and bio-based analogs.
Structural Analogs
2.1.1 2-(Substituted Benzylidene)succinic Acids
These compounds feature a benzylidene group (-CH=Ar) attached to the succinic acid backbone. Key findings include:
- Synthesis : Prepared via condensation of succinic acid derivatives with aromatic aldehydes. For example, (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid was synthesized using ChemBioDraw Ultra 11.0 and evaluated for bioactivity .
- Bioactivity : Demonstrated higher enzyme inhibition scores (0.21–0.37) compared to anti-inflammatory drugs like darbufelone and prifelone but lower than tebufelone .
- Toxicity : Computational models (Osiris Property Explorer) predicted low mutagenic and irritant risks for benzylidene-succinic acids .
2.1.2 2-Methylsuccinic Acid
- Structure : A branched-chain succinic acid with a methyl group on the second carbon (C5H8O4) .
- Applications: Primarily used in industrial polymer production and as a precursor for biodegradable plastics. Unlike this compound, it lacks nitrogen-based functional groups, limiting its pharmacological utility .
Functional Analogs
2.2.1 Succinic Acid Hydrazides
- Daminozide (Succinic acid 2,2-dimethylhydrazide): A plant growth regulator with the formula C6H12N2O3. Exhibits solid-state stability (MP: 154°C) and is structurally distinct due to its dimethylhydrazide group .
- N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides: Synthesized via reactions involving succinic acid derivatives and sulfonylguanidines. These compounds show anticonvulsant activity but require complex purification steps (e.g., column chromatography with dichloromethane:methanol) .
Industrial and Bio-Based Analogs
- Bio-Based Succinic Acid: Produced via microbial fermentation (e.g., Actinobacillus succinogenes) using corn stover. Achieves 11.5 kilotons/year with a 20.4% ROI, emphasizing sustainability over petrochemical routes .
- Bis(2-hydroxyethyl) 2-phenylsuccinate: A diester derivative used in polymer blends. Its synthesis involves esterification of succinic acid, differing from the hydrazino derivatives in reactivity and applications .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Bioactivity Scores of Selected Compounds
| Compound | Enzyme Inhibition Score | GPCR Ligand Activity | Ion Channel Modulation |
|---|---|---|---|
| (E)-2-(3,5-di-t-Bu-4-OH-benzylidene)succinic acid | 0.37 | 0.12 | -0.05 |
| Darbufelone | 0.18 | 0.21 | 0.10 |
| Tebufelone | 0.45 | 0.30 | 0.15 |
Key Research Findings
- Synthesis Challenges: Hydrazino-succinic acid derivatives often require multi-step syntheses with low to moderate yields (31–86%) and stringent purification (e.g., HPLC, TLC) .
- Pharmacological Potential: Substituted benzylidene-succinic acids exhibit superior bioactivity to many anti-inflammatory drugs, suggesting that this compound could be optimized for similar targets .
- Industrial Relevance: Bio-based succinic acid production highlights the economic viability of succinate derivatives, though functionalization (e.g., hydrazino groups) remains underexplored in industrial settings .
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